molecular formula C7H6N2O3S B1581658 1H-indazole-5-sulfonic acid CAS No. 98550-01-7

1H-indazole-5-sulfonic acid

Cat. No. B1581658
CAS RN: 98550-01-7
M. Wt: 198.2 g/mol
InChI Key: MXWSQZWVKUTEEI-UHFFFAOYSA-N
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Description

1H-indazole-5-sulfonic acid is a chemical compound with the empirical formula C7H6N2O3S . It is a colorless solid with strong acidity .


Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-5-sulfonic acid, has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 1H-indazole-5-sulfonic acid consists of a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed .


Physical And Chemical Properties Analysis

1H-indazole-5-sulfonic acid is a colorless solid with strong acidity . It can dissolve in water and most organic solvents .

Scientific Research Applications

Efficient Synthesis Techniques

Copper-Catalyzed Cross-Coupling/Cyclization

A novel method utilizing copper-catalyzed tandem reactions has been developed to efficiently synthesize 1H-indazoles. This process, which involves an Ullmann-type reaction followed by N–N bond formation, allows for the coupling of arylamines, alkylamines, and sulfonamides with 2-bromoaryl oxime acetates under mild conditions, yielding various 1H-indazoles with good to excellent yields (Tang et al., 2014).

Metal-Free Synthesis

An efficient, practical, and metal-free synthesis method for 1H-indazoles has been described, which utilizes selective activation of the oxime in o-aminobenzoximes. This method is mild and provides an excellent yield of 1H-indazoles, offering a significant advantage over traditional synthesis methods (Counceller et al., 2008).

Biological Activity and Material Applications

Evaluation of Biological Activity

Novel 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial and free radical scavenging activities. Among these, certain compounds exhibited potent activity, suggesting potential applications in pharmacology and material science (Sreerama et al., 2020).

Electrosynthesis of Sulfonylated Indazoles

A transition metal and external oxidant-free electrochemical method has been reported for the C3-H sulfonylation of biologically diverse 2H-indazoles. This method allows the synthesis of sulfonylated indazole derivatives with high yield, demonstrating its potential in the development of novel materials and pharmaceuticals (Mahanty et al., 2020).

Safety And Hazards

While specific safety data for 1H-indazole-5-sulfonic acid was not found, similar compounds like 1H-Indazole-5-carboxylic acid are classified as skin irritants, eye irritants, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The development of efficient and sustainable synthetic approaches to indazoles, including 1H-indazole-5-sulfonic acid, will continue to be a focus of research .

properties

IUPAC Name

1H-indazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWSQZWVKUTEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332650
Record name 1H-indazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-sulfonic acid

CAS RN

98550-01-7
Record name 1H-indazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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